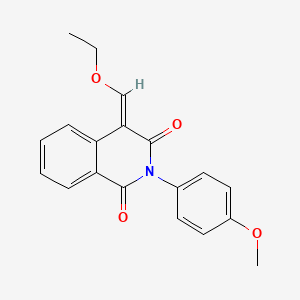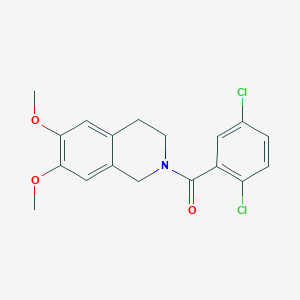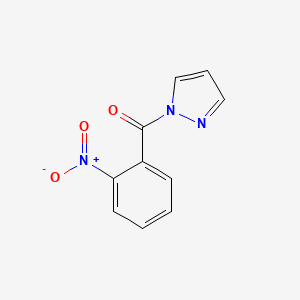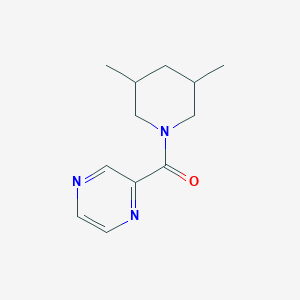
3-(4-Chlorophenyl)-1-morpholin-4-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-1-morpholin-4-ylpropan-1-one, also known as 4'-chloromethcathinone or 4-CMC, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It belongs to the group of designer drugs that are structurally similar to amphetamines and cathinones. The chemical structure of 4-CMC includes a phenyl ring, a morpholine ring, and a ketone group.
Scientific Research Applications
4-CMC has been used in scientific research to study its psychoactive effects on the central nervous system. It has been tested in vitro and in vivo to determine its binding affinity to various receptors such as dopamine, serotonin, and norepinephrine transporters. It has also been used to study its effects on neurotransmitter release and reuptake. Furthermore, 4-CMC has been used as a reference standard in forensic toxicology to identify and quantify its presence in biological samples.
Mechanism of Action
The mechanism of action of 4-CMC is similar to other cathinones and amphetamines. It acts as a monoamine transporter substrate, which leads to the release of dopamine, serotonin, and norepinephrine in the brain. This results in a feeling of euphoria, increased energy, and heightened alertness. It also inhibits the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-CMC are similar to other cathinones and amphetamines. It increases the release of dopamine, serotonin, and norepinephrine in the brain, which leads to a feeling of euphoria, increased energy, and heightened alertness. It also increases heart rate, blood pressure, and body temperature. Prolonged use of 4-CMC can result in addiction, psychosis, and cardiovascular complications.
Advantages and Limitations for Lab Experiments
One advantage of using 4-CMC in lab experiments is that it is a relatively new compound, which means that there is still much to be learned about its effects. It can be used to study the structure-activity relationship of cathinones and amphetamines. However, one limitation is that it is a controlled substance in many countries, which makes it difficult to obtain for research purposes.
Future Directions
There are several future directions for research on 4-CMC. One area of interest is the development of new synthetic cathinones and amphetamines that have similar or improved effects. Another area of interest is the development of new analytical methods for the detection and quantification of 4-CMC in biological samples. Additionally, more research is needed to determine the long-term effects of 4-CMC on the brain and body, as well as its potential for addiction and abuse.
Conclusion:
In conclusion, 3-(4-Chlorophenyl)-1-morpholin-4-ylpropan-1-one, or 4-CMC, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It has been used in scientific research to study its effects on the central nervous system, neurotransmitter release and reuptake, and forensic toxicology. The mechanism of action of 4-CMC is similar to other cathinones and amphetamines, and it has similar biochemical and physiological effects. However, prolonged use can result in addiction, psychosis, and cardiovascular complications. There are several future directions for research on 4-CMC, including the development of new synthetic compounds and analytical methods, and more research on its long-term effects.
Synthesis Methods
The synthesis of 4-CMC involves the reaction of 4-chlorobenzaldehyde with morpholine and 4-chloroacetophenone in the presence of a catalyst such as zinc chloride. The resulting product is purified using recrystallization or chromatography. This synthesis method has been described in several research articles.
properties
IUPAC Name |
3-(4-chlorophenyl)-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-4-1-11(2-5-12)3-6-13(16)15-7-9-17-10-8-15/h1-2,4-5H,3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPXZQMGYUKHEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-morpholin-4-ylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-fluorophenyl)methyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7459702.png)


![2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B7459722.png)
![3-{[(3-bromophenyl)methyl]sulfanyl}-4,5-dimethyl-4H-[1,2,4]TRIAZOLE](/img/structure/B7459726.png)
![N-[3-(4-chloroanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459728.png)

![3-[(4-Fluorophenyl)methylsulfanyl]-5-methyl-4-prop-2-enyl-1,2,4-triazole](/img/structure/B7459746.png)

![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide](/img/structure/B7459760.png)

![4-[(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)iminomethyl]-2-(3,4-dimethylphenyl)-3-hydroxyisoquinolin-1-one](/img/structure/B7459782.png)